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Compound of Interest

Compound Name: D-allose

Cat. No.: B7821038

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-allose, a rare sugar with
significant potential as a low-calorie sweetener in the food industry. This document details its
physicochemical properties, metabolic fate, and provides standardized protocols for its
evaluation in food science studies.

Physicochemical and Sensory Properties of D-
Allose

D-allose is a monosaccharide and a C-3 epimer of D-glucose.[1] It is a white, crystalline solid
soluble in water.[2] Its unique structure confers a sweet taste with significantly fewer calories
than sucrose, making it an attractive alternative for sugar reduction in various food and
beverage formulations.[1][3]

: o :

Property Value References
Relative Sweetness 80% of sucrose [1][4]15]
Caloric Value Approximately 0.4 kcal/g [6]

Glycemic Index (GI) 0 [6][7]
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Metabolic Fate and Safety

D-allose is minimally metabolized in the human body.[8] A significant portion is absorbed and
then excreted largely unchanged in the urine.[8] This limited metabolism is the primary reason
for its low caloric value.[6] Studies have indicated that D-allose does not significantly impact
blood glucose or insulin levels, making it a suitable sweetener for individuals monitoring their
blood sugar.[6][7][9] The U.S. Food and Drug Administration (FDA) has granted D-allose the
status of Generally Recognized as Safe (GRAS).

Metabolic Pathway Overview

The following diagram illustrates the general metabolic pathway of D-allose in comparison to
glucose.
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Metabolic fate of D-allose vs. Glucose.

Experimental Protocols
Protocol 1: Determination of Relative Sweetness

This protocol outlines a sensory evaluation method to determine the relative sweetness of D-

allose compared to sucrose.

Objective: To quantify the sweetness intensity of D-allose solutions in relation to sucrose

solutions.
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Materials:

o D-allose powder

e Sucrose (analytical grade)

» Deionized water

e Glass beakers and stirring rods

o Graduated cylinders

o Coded tasting cups

e Sensory panel of trained assessors (n=10-15)
Procedure:

e Solution Preparation:

o Prepare a series of sucrose solutions at concentrations of 2%, 4%, 6%, 8%, and 10%
(w/v) in deionized water. These will serve as the reference standards.

o Prepare a series of D-allose solutions at concentrations predicted to have similar
sweetness levels (e.qg., 2.5%, 5%, 7.5%, 10%, and 12.5% w/v).

e Sensory Evaluation Setup:

[e]

Label the tasting cups with random three-digit codes.

[e]

Pour 20 mL of each solution into the coded cups.

o

Present the samples to the panelists in a randomized order.

[¢]

Provide panelists with unsalted crackers and water to cleanse their palate between
samples.

o Evaluation:
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o Instruct panelists to taste each sample and rate its sweetness intensity on a general
Labeled Magnitude Scale (gLMS) or a line scale anchored with "no sweetness" and
"extremely sweet."

o The sucrose solutions should also be rated to establish a standard curve.

o Data Analysis:

o Plot the mean sweetness intensity ratings for the sucrose solutions against their
concentrations to create a standard curve.

o Plot the mean sweetness intensity ratings for the D-allose solutions.

o To determine the relative sweetness, find the concentration of sucrose that gives the same
sweetness intensity as a given concentration of D-allose. The relative sweetness is
calculated as: (Concentration of Sucrose / Concentration of D-allose) x 100.
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Workflow for determining relative sweetness.

Protocol 2: Stability of D-Allose in a Beverage Matrix
under Thermal Processing

This protocol is designed to assess the stability of D-allose in a model acidic beverage system

during pasteurization.
Objective: To quantify the degradation of D-allose in a beverage model under thermal stress.
Materials:

o D-allose
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« Citric acid

e Sodium benzoate

e Deionized water

e pH meter

» Water bath or incubator

o HPLC system with a suitable column for sugar analysis (e.g., amino-based column)
o Sterile, heat-resistant glass bottles with caps

Procedure:

e Beverage Model Preparation:

o

Prepare a 0.1% (w/v) citric acid solution in deionized water.

[¢]

Adjust the pH to 3.5 using a sodium citrate buffer.

o

Add 0.05% (w/v) sodium benzoate as a preservative.

[e]

Dissolve D-allose into the solution to a final concentration of 5% (w/v).

e Thermal Processing:

[¢]

Dispense 100 mL of the D-allose beverage model into each glass bottle and seal.

[¢]

Place the bottles in a pre-heated water bath at 85°C.

[e]

Collect samples at time points of 0, 15, 30, 45, and 60 minutes.

o

Immediately cool the collected samples in an ice bath to stop any further reaction.
e Quantification of D-Allose:

o Filter the samples through a 0.45 um syringe filter.
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o Analyze the concentration of D-allose in each sample using a validated HPLC method.

o Data Analysis:

o Plot the concentration of D-allose as a function of heating time.

o Calculate the percentage of D-allose remaining at each time point compared to the initial
concentration (time 0).

o Determine the degradation kinetics (e.g., first-order) and the degradation rate constant.

Prepare Acidic Beverage Model with D-allose

Thermal Processing at 85°C

Sample Collection at Time Intervals
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Workflow for thermal stability testing.
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Applications in Food Products

D-allose can be utilized in a wide range of food and beverage products as a sugar substitute,
including:

* Beverages: Carbonated soft drinks, juices, teas, and flavored waters.
o Dairy Products: Yogurt, ice cream, and flavored milk.

o Bakery Products: Cakes, cookies, and pastries. Due to its participation in the Maillard
reaction, it can contribute to browning.

» Confectionery: Candies, chocolates, and chewing gum.

o Tabletop Sweeteners: As a standalone sweetener or in blends.

Conclusion

D-allose presents a promising alternative to traditional sugars, offering sweetness with minimal
caloric impact and no effect on blood glucose levels. Its stability in various food matrices and
during processing makes it a versatile ingredient for developing healthier food and beverage
options. The provided protocols offer a standardized approach for researchers to evaluate the
sensory and stability properties of D-allose in their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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